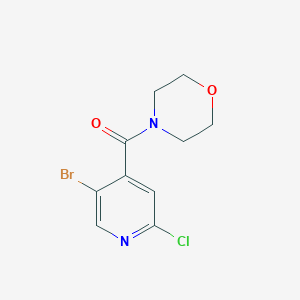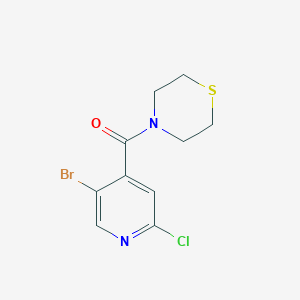
(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the formula C11H13BrClN3O . It is used in various chemical reactions and has a molecular weight of 318.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrClN3O/c1-15-2-4-16(5-3-15)11(17)9-6-8(12)7-14-10(9)13/h6-7H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and piperazine groups.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmaceutical Impurities
A review focuses on novel synthesis methods for omeprazole and related pharmaceutical impurities, highlighting the development of proton pump inhibitors and their impurities. While this review does not directly mention the compound , it illustrates the interest in novel synthetic pathways and impurity analysis within pharmaceutical research, which could be relevant for synthesizing or analyzing (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone as a potential impurity or intermediate in drug synthesis (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Behavioral Properties of Similar Compounds
Research on JL13, a compound with potential antipsychotic activity, offers insights into behavioral pharmacology and the selection of new molecules for therapeutic purposes. Although JL13's structure differs from the compound , the methodologies used to study its effects could inform research on the pharmacological properties of (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone (Bruhwyler et al., 1997).
DNA Interaction Studies
The review on Hoechst 33258 and its analogues, known for binding to the minor groove of DNA, underscores the significance of studying drug-DNA interactions. This area of research could be pertinent if (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone or its derivatives interact with DNA, either as a mechanism of action or as part of its pharmacokinetic profile (Issar & Kakkar, 2013).
Antitumor and Antipsychotic Potential
Studies on compounds with structural similarities, such as selective serotonin antagonists and compounds exhibiting antitumor effects, demonstrate the broad range of potential therapeutic applications for novel chemical entities. These studies might provide a framework for investigating the biological activity of (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone in various disease models (Hudzik et al., 2003).
Methane as a Resource
Research into methanotrophs and their ability to utilize methane as a carbon source highlights the ongoing interest in biotechnological applications of microbial systems. While not directly related, the exploration of microbial metabolism and synthetic biology could intersect with chemical synthesis research, including the production or degradation of complex compounds like (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone (Strong, Xie, & Clarke, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN3O/c1-15-2-4-16(5-3-15)11(17)8-6-10(13)14-7-9(8)12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZWBDSESLSKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290427.png)
![[S(R)]-N-[(1R)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290434.png)
![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290439.png)
![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290452.png)
![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)
![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290456.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290461.png)
![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290470.png)
![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)


![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)

